1,5-Dibromo-2,4-difluoro-3-iodobenzene
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Overview
Description
1,5-Dibromo-2,4-difluoro-3-iodobenzene is an organohalogen compound with the molecular formula C₆HBr₂F₂I It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2,4-difluoro-3-iodobenzene can be synthesized through a multi-step process involving the halogenation of a benzene derivative. The typical synthetic route includes:
Bromination: Introduction of bromine atoms to the benzene ring using bromine (Br₂) in the presence of a catalyst such as iron (Fe).
Fluorination: Substitution of hydrogen atoms with fluorine using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F₂).
Iodination: Introduction of iodine atoms using iodine (I₂) in the presence of an oxidizing agent such as nitric acid (HNO₃).
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2,4-difluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Oxidation Reactions: Conversion of the compound into more oxidized forms.
Reduction Reactions: Reduction of halogen atoms to form less oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1,5-Dibromo-2,4-difluoro-3-iodobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-dibromo-2,4-difluoro-3-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Similar structure but lacks the iodine atom.
2-Bromo-1,3-difluoro-5-iodobenzene: Different positioning of halogen atoms on the benzene ring.
1,5-Dibromo-2,4-difluorobenzene: Lacks the iodine atom.
Uniqueness
1,5-Dibromo-2,4-difluoro-3-iodobenzene is unique due to the presence of all three halogens (bromine, fluorine, and iodine) on the benzene ring. This unique combination of halogens imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,5-dibromo-2,4-difluoro-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZXRRIPHIFRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)I)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679836-60-3 |
Source
|
Record name | 1,5-Dibromo-2,4-difluoro-3-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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